5-Hydroxyvalproic acid

描述

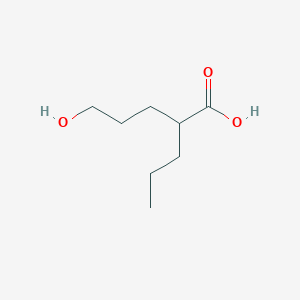

5-Hydroxyvalproic acid is a metabolite of valproic acid, a widely used anticonvulsant and mood-stabilizing drug. The chemical formula for this compound is C8H16O3 .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxyvalproic acid typically involves the hydroxylation of valproic acid. This can be achieved through various chemical reactions, including the use of oxidizing agents. One common method involves the use of hydrogen peroxide (H2O2) in the presence of a catalyst to introduce the hydroxyl group into the valproic acid molecule .

Industrial Production Methods

化学反应分析

Types of Reactions

5-Hydroxyvalproic acid can undergo various chemical reactions, including:

Oxidation: Further oxidation can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.

Reduction: The hydroxyl group can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes.

Substitution: Formation of substituted hydroxyvalproic acid derivatives.

科学研究应用

Neurological Disorders

5-HVPA has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases. Research indicates that it may enhance GABAergic neurotransmission, contributing to its anticonvulsant properties. Studies have shown that 5-HVPA can inhibit succinic semialdehyde dehydrogenase, leading to increased levels of succinic semialdehyde, which further enhances GABA activity .

Cancer Therapy

The compound has also been explored for its potential role in cancer treatment. Valproic acid and its metabolites, including 5-HVPA, exhibit anti-proliferative effects on various cancer cell lines. For instance, studies have demonstrated that VPA can induce apoptosis in cancer cells by altering gene expression related to cell cycle regulation and apoptosis pathways .

Table 1: Summary of Research Findings on 5-Hydroxyvalproic Acid in Cancer Therapy

Metabolism and Toxicity Studies

Understanding the metabolism of 5-HVPA is crucial for evaluating its therapeutic potential and safety profile. Research indicates that it undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes. This metabolic pathway can influence the pharmacokinetics and toxicity profiles of valproic acid derivatives .

Table 2: Metabolic Pathways Involving this compound

| Enzyme | Reaction Type | Impact |

|---|---|---|

| CYP2C9 | Hydroxylation | Formation of 5-HVPA |

| CYP2A6 | Oxidation | Further metabolism to inactive forms |

| CYP2B6 | Desaturation | Potentially toxic metabolites |

Case Study 1: Valproic Acid in Cancer Treatment

A pilot study investigated the effects of valproic acid on patients with low-grade neuroendocrine carcinoma. Results indicated that patients receiving VPA showed significant tumor reduction compared to controls, suggesting a potential role for its metabolites like 5-HVPA in oncological therapies .

Case Study 2: Neuroprotective Effects in Huntington's Disease

In a clinical trial involving patients with Huntington's disease, treatment with valproic acid led to improvements in motor function and cognitive performance. The study highlighted the importance of GABAergic modulation by VPA and its metabolites as a therapeutic strategy for neurodegenerative conditions .

作用机制

The exact mechanism of action of 5-Hydroxyvalproic acid is not fully understood. it is believed to exert its effects through similar pathways as valproic acid. Valproic acid is known to inhibit histone deacetylases (HDACs), leading to increased acetylation of histone proteins and altered gene expression. This mechanism is thought to contribute to its anticonvulsant and mood-stabilizing effects .

相似化合物的比较

Similar Compounds

Valproic acid: The parent compound of 5-Hydroxyvalproic acid, used as an anticonvulsant and mood stabilizer.

2-Propylglutaric acid: Another metabolite of valproic acid with similar chemical properties.

5-Hydroxyvaleric acid: A structurally similar compound with a hydroxyl group on the valeric acid chain

Uniqueness

This compound is unique due to its specific hydroxylation pattern on the valproic acid molecule. This modification can influence its biological activity and metabolic pathways, making it a valuable compound for research and therapeutic applications .

生物活性

5-Hydroxyvalproic acid (5-OH-VPA) is a significant metabolite of valproic acid (VPA), a widely used anticonvulsant and mood stabilizer. Understanding the biological activity of 5-OH-VPA is crucial for elucidating its therapeutic potential and mechanisms of action, especially in the context of neurological and psychiatric disorders. This article reviews the biological activity of this compound, highlighting its pharmacodynamics, therapeutic effects, and relevant case studies.

Metabolism and Formation

5-OH-VPA is primarily formed through the metabolism of VPA by hepatic cytochrome P450 enzymes, specifically CYP2C9, CYP2B6, and CYP2A6. This metabolic pathway underscores the importance of genetic polymorphisms in these enzymes, which can influence the concentration of 5-OH-VPA in patients and subsequently affect therapeutic outcomes and toxicity profiles .

Biological Activity

- GABAergic Activity :

- Histone Deacetylase Inhibition :

- Neurotrophic Effects :

Case Studies

Several studies have explored the effects of 5-OH-VPA in clinical settings:

- Case Study on Bipolar Disorder : A study involving patients with bipolar disorder demonstrated that treatment with VPA led to significant improvements in mood stabilization, which was correlated with increased levels of 5-OH-VPA. The findings suggest that this metabolite may contribute to the mood-stabilizing effects observed with VPA treatment .

- Hyperammonemia Incidence : Research has indicated that elevated levels of ammonia are associated with VPA therapy. A subset of patients exhibited higher concentrations of 5-OH-VPA, which correlated with episodes of hyperammonemia. This highlights the need for monitoring metabolite levels during treatment .

Therapeutic Applications

This compound exhibits potential therapeutic applications beyond its role as a metabolite:

- Antiepileptic Properties : The enhanced GABAergic activity suggests that 5-OH-VPA may be effective in treating various seizure disorders.

- Mood Stabilization : Its role in modulating BDNF levels indicates potential applications in mood disorders such as depression and bipolar disorder.

- Neuroprotective Effects : The HDAC inhibitory action may provide neuroprotective benefits in neurodegenerative diseases like Huntington's disease and Alzheimer's disease .

Summary Table of Biological Activities

| Biological Activity | Mechanism | Implications |

|---|---|---|

| GABA Synthesis Enhancement | Inhibition of GABA transaminase | Anticonvulsant effects |

| HDAC Inhibition | Histone hyperacetylation | Neuroprotection, improved gene expression |

| BDNF Regulation | Increased expression through signaling pathways | Neuroplasticity enhancement |

常见问题

Basic Research Questions

Q. What analytical methods are most reliable for quantifying 5-Hydroxyvalproic acid in biological samples, and what are their limitations?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used due to its specificity and sensitivity in detecting 5-OH VPA, particularly in serum or plasma. However, immunoassays may exhibit cross-reactivity with structurally similar metabolites (e.g., 4-en VPA shows 36.7% cross-reactivity), necessitating validation via comparative chromatography . Gas chromatography (GC) is less common due to derivatization requirements.

Q. How does this compound differ metabolically from other Valproic Acid (VPA) metabolites, and what implications does this have for toxicity studies?

- Methodological Answer : 5-OH VPA is a β-oxidation metabolite of VPA, distinct from hepatotoxic metabolites like 4-en VPA. Its formation pathways can be mapped using isotopic labeling in in vitro hepatocyte models. Toxicity studies should prioritize distinguishing 5-OH VPA’s pharmacokinetic profile (e.g., clearance rates) from reactive metabolites via enzyme inhibition assays (e.g., CYP450 isoforms) .

Q. What are the primary challenges in synthesizing this compound for experimental use?

- Methodological Answer : Stereoselective synthesis of 5-OH VPA requires chiral catalysts (e.g., Sharpless epoxidation) to control hydroxyl group orientation. Purification via preparative HPLC or crystallization is critical to isolate the active enantiomer. Purity validation should include nuclear magnetic resonance (NMR) and X-ray crystallography .

Advanced Research Questions

Q. How can researchers resolve contradictory data on 5-OH VPA’s cross-reactivity in immunoassays across studies?

- Methodological Answer : Discrepancies arise from antibody specificity variations. To address this:

- Perform parallel validation using multiple antibody clones and compare results with LC-MS/MS.

- Use knockout matrices (e.g., serum spiked with individual metabolites) to isolate interference sources.

- Reference studies show 5-OH VPA cross-reactivity ranges from 20.0% to 22.2% depending on antibody batches .

Q. What experimental designs are optimal for studying 5-OH VPA’s role in mitochondrial dysfunction versus other VPA metabolites?

- Methodological Answer :

- Step 1 : Use isolated mitochondria from rodent liver models exposed to individual VPA metabolites.

- Step 2 : Measure β-oxidation rates via radiometric assays (e.g., C-palmitate) and reactive oxygen species (ROS) production.

- Step 3 : Compare dose-response curves for 5-OH VPA against 4-en VPA and 3-keto VPA.

- Key Consideration : Include uncoupling agents (e.g., FCCP) to differentiate direct mitochondrial effects .

Q. How can computational modeling improve the prediction of 5-OH VPA’s pharmacokinetic interactions with other drugs?

- Methodological Answer :

- Physiologically Based Pharmacokinetic (PBPK) models integrate in vitro metabolic stability data (e.g., microsomal half-life) and tissue distribution coefficients.

- Validate models against clinical data using Bayesian inference to account for population variability.

- Prioritize drugs metabolized by CYP2C9/19, as 5-OH VPA may compete for binding sites .

Q. What strategies mitigate batch-to-batch variability in 5-OH VPA reference standard preparation?

- Methodological Answer :

- Implement Quality-by-Design (QbD) principles: Define critical process parameters (CPPs) like temperature and pH during synthesis.

- Use orthogonal analytical methods (e.g., NMR for structural confirmation, DSC for purity).

- Collaborate with pharmacopeial agencies to align with USP/EP monographs for metabolite standards .

Q. Methodological Best Practices

- Literature Reviews : Prioritize primary sources (e.g., Analytical Chemistry or Drug Metabolism Reviews) over aggregator sites. Use Google Scholar alerts with keywords like "this compound AND pharmacokinetics" .

- Data Reporting : Follow the Beilstein Journal of Organic Chemistry guidelines: Include raw chromatographic data in supplementary materials and specify statistical models (e.g., ANOVA with Tukey post-hoc tests) .

- Reproducibility : Pre-register synthetic protocols on platforms like Zenodo and share NMR spectra in public repositories (e.g., NMReDATA) .

属性

IUPAC Name |

5-hydroxy-2-propylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-2-4-7(8(10)11)5-3-6-9/h7,9H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWBCJXKYKOLJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90968428 | |

| Record name | 5-Hydroxy-2-propylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53660-23-4 | |

| Record name | 5-Hydroxyvalproic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53660-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxyvalproate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053660234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-propylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53660-23-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Hydroxyvalproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013898 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。